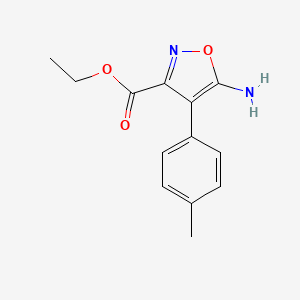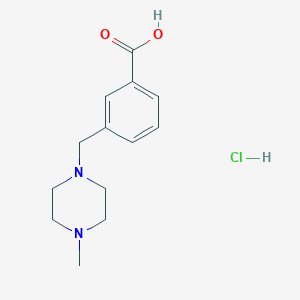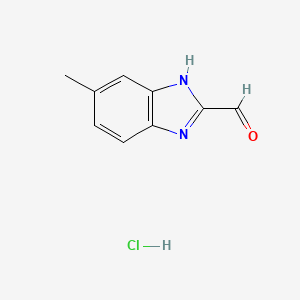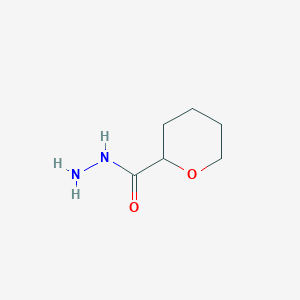
Oxan-2-carbonsäurehydrazid
Übersicht
Beschreibung
Oxane-2-carbohydrazide is a chemical compound with the molecular formula C6H12N2O2. It is a derivative of hydrazine and is known for its versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by its white solid appearance and solubility in water.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Anwendungen
Oxan-2-carbonsäurehydrazid und seine Derivate wurden synthetisiert und auf ihre antibakteriellen Eigenschaften untersucht. Diese Verbindungen sind wertvoll bei der Entwicklung neuer antibakterieller Mittel, die zur Bekämpfung resistenter Bakterienstämme eingesetzt werden können .
Antikrebsaktivität
Forschungen haben gezeigt, dass Carbohydrazid-Analoga, einschließlich this compound, vielversprechend für die Anwendung in der Krebstherapie sind. Sie wurden an verschiedenen Krebszelllinien getestet und zeigen Potenzial als Therapeutika in der Onkologie .
Antifungale Anwendungen
Die antifungale Aktivität von this compound-Derivaten macht sie zu Kandidaten für die Behandlung von Pilzinfektionen. Ihre Fähigkeit, das Wachstum von Pilzen zu hemmen, kann zu neuen Behandlungen von durch Pilzerreger verursachten Krankheiten führen .
Entzündungshemmende Eigenschaften
Carbohydrazidverbindungen wurden auf ihre entzündungshemmenden Wirkungen untersucht. This compound könnte zur Behandlung von Entzündungszuständen eingesetzt werden und bietet eine Alternative zu traditionellen entzündungshemmenden Medikamenten .
Antivirales Potenzial
Derivate von this compound wurden mit dem Ziel synthetisiert, neue antivirale Mittel zu entdecken. Diese Verbindungen wurden an DNA- und RNA-Viren getestet und zeigen moderate Aktivität und Potenzial für die Weiterentwicklung .
Chemoprävention
Einige Carbohydrazid-Derivate haben in Tiermodellen eine chemopräventive Aktivität gezeigt. Dies deutet darauf hin, dass this compound eine Rolle bei der Prävention der Entwicklung bestimmter Krebsarten spielen könnte .
Antioxidative Wirkungen
Carbohydrazid-Derivate, einschließlich this compound, besitzen nachweislich starke antioxidative Eigenschaften. Dies macht sie nützlich in der Forschung zu oxidativem Stress und damit verbundenen Krankheiten .
Antitumoranwendungen
Die Antitumoraktivität von this compound wurde in Studien hervorgehoben und zeigt sein Potenzial bei der Behandlung und Bewältigung von Tumoren. Seine Wirksamkeit bei der Hemmung des Tumorwachstums könnte zu neuen therapeutischen Strategien führen .
Wirkmechanismus
Target of Action
It’s worth noting that carbohydrazide derivatives, which oxane-2-carbohydrazide is a part of, have been found to exhibit various biological activities . These activities suggest that these compounds may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cellular processes.
Mode of Action
Carbohydrazide derivatives are known to interact with their targets in a variety of ways . For instance, they can bind to the active sites of enzymes, inhibiting their function, or they can interact with receptors, modulating their activity. The specific interactions and resulting changes would depend on the particular target and the structure of the Oxane-2-carbohydrazide molecule.
Biochemical Pathways
Given the broad range of biological activities exhibited by carbohydrazide derivatives , it’s plausible that Oxane-2-carbohydrazide could influence multiple pathways. These could include pathways related to cell growth and proliferation, inflammation, oxidative stress, and more. The downstream effects would depend on the specific pathways involved and could range from changes in gene expression to alterations in cellular metabolism.
Pharmacokinetics
Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .
Result of Action
Based on the known activities of carbohydrazide derivatives , it’s plausible that Oxane-2-carbohydrazide could have various effects at the molecular and cellular levels. These could include changes in enzyme activity, alterations in signal transduction pathways, modulation of gene expression, and more.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Biochemische Analyse
Biochemical Properties
Oxane-2-carbohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with hydrazine and carbon dioxide, leading to the formation of hydrazine and carbohydrazide derivatives . These interactions are crucial for its function as an oxygen scavenger in boiler systems, where it helps in reducing oxygen-related corrosion . Additionally, Oxane-2-carbohydrazide has shown potential antiviral and anticancer activities, making it a valuable compound in medicinal chemistry .
Cellular Effects
Oxane-2-carbohydrazide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been reported to exhibit cytotoxic activity on A549 human lung cancer cells, indicating its potential as an anticancer agent
Molecular Mechanism
The molecular mechanism of Oxane-2-carbohydrazide involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as an oxygen scavenger by reacting with oxygen and forming protective oxide films on metal surfaces . This reaction helps in preventing corrosion in boiler systems. Additionally, Oxane-2-carbohydrazide’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells, although the exact molecular pathways involved are still being studied .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Oxane-2-carbohydrazide change over time due to its stability and degradation properties. The compound is relatively stable at room temperature but decomposes at elevated temperatures, releasing hydrazine and carbon dioxide . Long-term studies have shown that Oxane-2-carbohydrazide can maintain its oxygen scavenging properties over extended periods, making it suitable for use in boiler systems .
Dosage Effects in Animal Models
The effects of Oxane-2-carbohydrazide vary with different dosages in animal models. Studies have shown that at lower dosages, the compound exhibits minimal toxicity and significant therapeutic effects, such as anticancer activity . At higher dosages, Oxane-2-carbohydrazide can cause adverse effects, including toxicity and potential damage to vital organs. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Oxane-2-carbohydrazide is involved in various metabolic pathways, including its interaction with enzymes and cofactors. The compound’s metabolism involves its conversion to hydrazine and carbon dioxide, which are further metabolized in the body . The exact metabolic pathways and the enzymes involved in these processes are still being studied, but preliminary findings suggest that Oxane-2-carbohydrazide plays a role in regulating metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of Oxane-2-carbohydrazide within cells and tissues involve its interaction with transporters and binding proteins. The compound is transported across cell membranes through active transport mechanisms, utilizing ATP hydrolysis or ion/concentration gradients . Once inside the cells, Oxane-2-carbohydrazide is distributed to various cellular compartments, where it exerts its biochemical effects.
Subcellular Localization
Oxane-2-carbohydrazide’s subcellular localization is crucial for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . It has been observed to localize in the cytoplasm and mitochondria, where it interacts with enzymes and other biomolecules to exert its effects. Understanding the subcellular localization of Oxane-2-carbohydrazide is essential for elucidating its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Oxane-2-carbohydrazide can be synthesized through several methods. One common method involves the reaction of dimethyl carbonate with hydrazine hydrate. The reaction typically occurs under controlled conditions, with the slow evaporation method being used to culture its single crystal .
Industrial Production Methods: In industrial settings, Oxane-2-carbohydrazide is often produced by reacting dialkyl carbonate (such as dimethyl carbonate) with hydrazine. This method is preferred due to its efficiency and the high purity of the resulting product . The reaction involves two steps: first, the formation of methylhydrazinocarboxylate and methanol, followed by the addition of hydrazine to produce Oxane-2-carbohydrazide through crystallization, filtration, and drying .
Analyse Chemischer Reaktionen
Types of Reactions: Oxane-2-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
**Common Reagents
Eigenschaften
IUPAC Name |
oxane-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-8-6(9)5-3-1-2-4-10-5/h5H,1-4,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFYOJKEXXUGPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59293-14-0 | |
| Record name | oxane-2-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


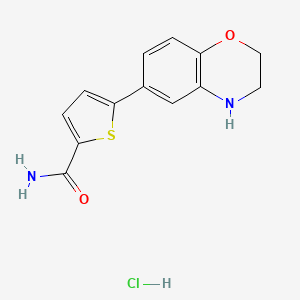
![2-chloro-N-[2-(3-methylbutoxy)ethyl]acetamide](/img/structure/B1419453.png)
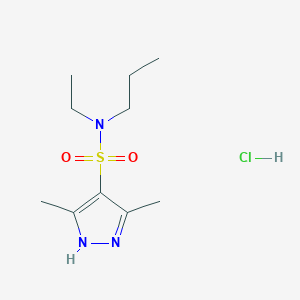


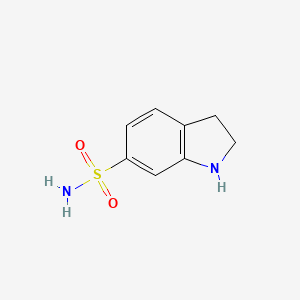

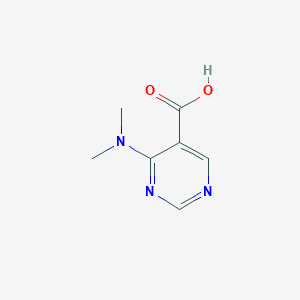
![Ethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1419465.png)
